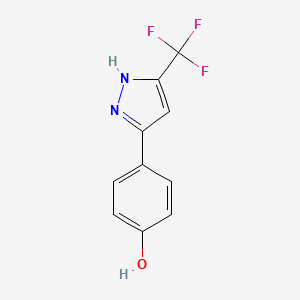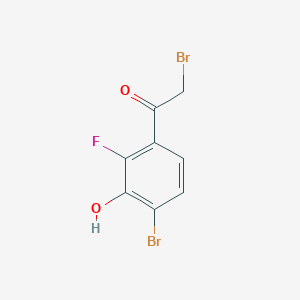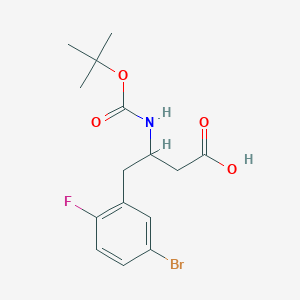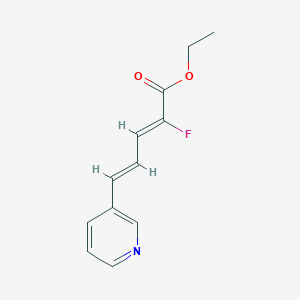![molecular formula C14H16F2N2 B13719833 N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)
N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine is a synthetic organic compound characterized by the presence of a cyclopropanamine group attached to an indole ring substituted with a 2,2-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the Cyclopropanamine Group: The final step involves the reaction of the substituted indole with cyclopropanamine under suitable conditions, such as the use of a base to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}cyclopropanamine
- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-2-methyl-2-propanamine
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine is unique due to its specific structural features, such as the presence of the indole ring and the 2,2-difluoroethyl group. These features can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H16F2N2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)indol-4-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H16F2N2/c15-14(16)9-18-7-6-12-10(2-1-3-13(12)18)8-17-11-4-5-11/h1-3,6-7,11,14,17H,4-5,8-9H2 |
InChI Key |
PJJWHBPCICDZEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=C3C=CN(C3=CC=C2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)



![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)


![3-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13719797.png)



![3-[1-(3-amino-3-oxopropyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13719853.png)


